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Compound of Interest

Compound Name:
2-(Azocan-1-yl)pyridine-4-

carboxamide

Cat. No.: B7623284

Get Quote

Introduction & Compound Profile
2-(Azocan-1-yl)pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine-4-

carboxamide core substituted at the 2-position with an azocane (octahydroazocine) ring.

Chemical Structure Analysis: The pyridine-4-carboxamide moiety is a privileged scaffold for

inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. The amide

nitrogen typically forms hydrogen bonds with the catalytic site (e.g., Ser275 in NAMPT),

while the pyridine ring stacks with aromatic residues (e.g., Phe193).

The "Warhead": The azocan-1-yl group acts as a hydrophobic "tail" that occupies the

enzyme's tunnel region, mimicking the ribosyl group of the natural substrate or the

hydrophobic linker of known inhibitors like FK866 or CHS-828.

Primary Application: Target validation in metabolic oncology, neurodegeneration, and

inflammation.

Predicted Mechanism of Action (MoA)
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The compound is predicted to bind to the NAMPT dimer interface, blocking the conversion of

Nicotinamide (NAM) and Phosphoribosyl pyrophosphate (PRPP) into Nicotinamide

Mononucleotide (NMN). This leads to:

NAD+ Depletion: Rapid drop in intracellular NAD+ levels.

ATP Crisis: Inhibition of glycolysis and oxidative phosphorylation.

SIRT Inhibition: Downstream loss of Sirtuin activity (NAD+-dependent deacetylases).

Cell Death: Apoptosis or oncosis (energy-depletion death).

Pathway Visualization
The following diagram illustrates the NAMPT-mediated NAD+ salvage pathway and the

intervention point of 2-(Azocan-1-yl)pyridine-4-carboxamide.
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Caption: Schematic of the NAD+ salvage pathway showing NAMPT inhibition by 2-(Azocan-1-
yl)pyridine-4-carboxamide leading to metabolic collapse.

Experimental Protocols
Protocol A: Cellular Target Engagement (CETSA)
Purpose: To confirm that 2-(Azocan-1-yl)pyridine-4-carboxamide physically binds to NAMPT

in intact cells by stabilizing the protein against thermal denaturation.

Materials:

Cell line (e.g., A549 or HeLa).

Test Compound: 2-(Azocan-1-yl)pyridine-4-carboxamide (10 mM DMSO stock).

Lysis Buffer: RIPA + Protease Inhibitor Cocktail.

Thermal Cycler.

Western Blotting reagents (Anti-NAMPT antibody, e.g., Cell Signaling #61122).

Step-by-Step Methodology:

Treatment: Seed cells in 6-well plates. Treat with 1 µM compound or DMSO control for 1

hour at 37°C.

Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

Aliquot into 8 PCR tubes (50 µL each).

Thermal Challenge: Heat each tube to a distinct temperature (e.g., 37, 40, 43, 46, 49, 52, 55,

58°C) for 3 minutes in a thermal cycler.

Cooling: Incubate at RT for 3 minutes, then snap-freeze in liquid nitrogen (optional, to aid

lysis).

Lysis: Add mild lysis buffer (e.g., 0.4% NP-40 in PBS), incubate on ice for 20 mins.
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Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured)

proteins.

Analysis: Collect the supernatant (soluble fraction). Run SDS-PAGE and Western Blot for

NAMPT.

Quantification: Plot band intensity vs. Temperature. Calculate the melting temperature (

). A shift in

(

) confirms target engagement.

Protocol B: Functional Validation (NAD+ Depletion
Assay)
Purpose: To quantify the functional inhibition of NAMPT by measuring intracellular NAD+ levels.

Materials:

NAD/NADH-Glo™ Assay (Promega) or similar cycling assay.

96-well white-walled plates.

Step-by-Step Methodology:

Seeding: Seed 5,000 cells/well in 96-well plates. Adhere overnight.

Dose Response: Treat with serial dilutions of 2-(Azocan-1-yl)pyridine-4-carboxamide (e.g.,

0.1 nM to 10 µM) for 24, 48, and 72 hours.

Lysis: Remove media (if required by kit) or add assay reagent directly (1:1 ratio).

Incubation: Incubate for 30-60 mins at RT in the dark.

Readout: Measure luminescence on a plate reader.
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Analysis: Normalize to DMSO control (100%). Fit data to a 4-parameter logistic curve to

determine

.

Expected Result: Nanomolar

(typically 1-50 nM for potent NAMPT inhibitors).

Protocol C: Phenotypic Rescue Experiment (The "Gold
Standard")
Purpose: To prove that cytotoxicity is specifically due to NAMPT inhibition and not off-target

toxicity.

Concept: NAMPT produces NMN. Providing exogenous Nicotinic Acid (NA) (which uses the

NAPRT pathway) or NMN (downstream product) should bypass the block and rescue the cells.

Step-by-Step Methodology:

Setup: Prepare four treatment groups in a 96-well plate:

Group 1: DMSO Control.

Group 2: Compound (

).

Group 3: Compound (

) + Nicotinic Acid (10 µM).

Group 4: Compound (

) + NMN (100 µM).

Incubation: Incubate for 72 hours.

Viability Assay: Measure cell viability (e.g., CellTiter-Glo).
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Interpretation:

If Groups 3 & 4 show >80% viability while Group 2 shows <10%, the mechanism is

confirmed as NAMPT-dependent.

If rescue fails, the compound has significant off-target toxicity (e.g., mitochondrial toxicity).

Data Presentation & Analysis
Summary of Expected Results

Assay Readout
Expected Outcome (If
Valid)

CETSA Western Blot Band Intensity

Positive

shift (stabilization) of NAMPT

protein.

NAD+ Quantification Luminescence (RLU)

Dose-dependent decrease in

NAD+;

nM.

Viability Rescue Cell Survival (%)
Full rescue with NA (10 µM) or

NMN (100 µM).

Morphology Microscopy

Cell shrinkage, detachment,

apoptotic bodies (delayed by

24h).

Troubleshooting Guide
No NAD+ depletion observed: Check compound solubility. The azocane ring is hydrophobic;

ensure DMSO stock is fully dissolved.

Rescue fails: The compound might be inhibiting NMNAT (downstream) or has

polypharmacology (e.g., P2X7 antagonism).

High
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: The "azocan-1-yl" group might be too bulky for the NAMPT tunnel in certain cell types. Try a
cell-free enzymatic assay to rule out permeability issues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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